5-Methyl-2-phenylpiperidine
Overview
Description
5-Methyl-2-phenylpiperidine is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the second carbon and a methyl group attached to the fifth carbon of the piperidine ring.
Synthetic Routes and Reaction Conditions:
Reduction of Piperidinium Salts: One common synthetic route involves the reduction of piperidinium salts using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Phenylation Reaction: Another method involves the phenylation of piperidine using phenyl halides in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use strong bases such as potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives where different functional groups replace hydrogen atoms.
Scientific Research Applications
5-Methyl-2-phenylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a ligand in biological studies to understand receptor-ligand interactions.
Industry: It is used in the production of various chemical products, including agrochemicals and materials.
Mechanism of Action
The mechanism by which 5-Methyl-2-phenylpiperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Piperidine
N-Methylpiperidine
2-Phenylpiperidine
Uniqueness: 5-Methyl-2-phenylpiperidine is unique due to the presence of both a phenyl group and a methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's distinct structure makes it a valuable tool in various scientific and industrial applications, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-methyl-2-phenylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCFBBFSWZZNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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